5-[4-(Benzyloxy)phenyl]-2-pyridinamine
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Overview
Description
5-[4-(Benzyloxy)phenyl]-2-pyridinamine is a compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure composed of five carbon atoms and one nitrogen atom. The presence of the benzyloxy group attached to the phenyl ring and the pyridinamine moiety makes this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)phenyl]-2-pyridinamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-(benzyloxy)benzaldehyde and 2-aminopyridine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C).
Procedure: The 4-(benzyloxy)benzaldehyde is reacted with 2-aminopyridine under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Benzyloxy)phenyl]-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of benzyloxy-substituted pyridine carboxylic acids.
Reduction: Formation of benzyloxy-substituted pyridine amines.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(Benzyloxy)phenyl]-2-pyridinamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(Benzyloxy)phenyl]-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with cellular signaling pathways, resulting in antiproliferative effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenyl]-1H-pyrazole: A compound with a similar benzyloxyphenyl group but a different heterocyclic core.
2-(4-(Benzyloxy)phenyl)-1H-benzimidazole: Another compound with a benzyloxyphenyl group but a benzimidazole core.
Uniqueness
5-[4-(Benzyloxy)phenyl]-2-pyridinamine is unique due to its specific combination of the benzyloxyphenyl group and the pyridinamine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(4-phenylmethoxyphenyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-18-11-8-16(12-20-18)15-6-9-17(10-7-15)21-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUNUSNASIXHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CN=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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